molecular formula C16H15F2N3O5 B13426728 Gemcitabine 5-Benzoate

Gemcitabine 5-Benzoate

Cat. No.: B13426728
M. Wt: 367.30 g/mol
InChI Key: HUKCAJBXEFDRFD-MPKXVKKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gemcitabine 5-Benzoate is a derivative of Gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is known for its efficacy in treating various types of cancer, including pancreatic, lung, breast, and ovarian cancers . The benzoate derivative is designed to enhance the pharmacokinetic properties of Gemcitabine, potentially improving its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine 5-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of Gemcitabine. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Gemcitabine 5-Benzoate undergoes various chemical reactions, including:

    Hydrolysis: The benzoate ester can be hydrolyzed back to Gemcitabine under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Gemcitabine.

    Oxidation and Reduction: Various oxidized or reduced forms of the benzoate ester.

Scientific Research Applications

Gemcitabine 5-Benzoate has a wide range of applications in scientific research:

Mechanism of Action

Gemcitabine 5-Benzoate exerts its effects through the same mechanism as Gemcitabine. Once inside the cell, it is phosphorylated by deoxycytidine kinase to form active metabolites, including Gemcitabine diphosphate and Gemcitabine triphosphate . These metabolites inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The benzoate ester may enhance the stability and cellular uptake of the compound, leading to increased efficacy .

Comparison with Similar Compounds

    Cytarabine: Another nucleoside analog used in cancer treatment.

    Fludarabine: A purine analog with similar mechanisms of action.

    Capecitabine: A prodrug that is metabolized to 5-fluorouracil, used in cancer therapy.

Comparison: Gemcitabine 5-Benzoate is unique due to its benzoate ester, which may improve its pharmacokinetic properties compared to other nucleoside analogs. This modification can lead to better stability, bioavailability, and potentially enhanced therapeutic outcomes .

Properties

Molecular Formula

C16H15F2N3O5

Molecular Weight

367.30 g/mol

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H15F2N3O5/c17-16(18)12(22)10(8-25-13(23)9-4-2-1-3-5-9)26-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1

InChI Key

HUKCAJBXEFDRFD-MPKXVKKWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O

Origin of Product

United States

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